(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
CAS No.: 1706091-88-4
Cat. No.: VC6948324
Molecular Formula: C15H16FN3OS2
Molecular Weight: 337.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1706091-88-4 |
|---|---|
| Molecular Formula | C15H16FN3OS2 |
| Molecular Weight | 337.43 |
| IUPAC Name | [7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-(4-methylthiadiazol-5-yl)methanone |
| Standard InChI | InChI=1S/C15H16FN3OS2/c1-10-14(22-18-17-10)15(20)19-7-6-13(21-9-8-19)11-4-2-3-5-12(11)16/h2-5,13H,6-9H2,1H3 |
| Standard InChI Key | KIHGPHIATSKTHC-UHFFFAOYSA-N |
| SMILES | CC1=C(SN=N1)C(=O)N2CCC(SCC2)C3=CC=CC=C3F |
Introduction
(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential pharmacological properties. This compound combines a thiazepane ring with a thiadiazole moiety, making it a candidate for various biological activities. The presence of nitrogen and sulfur atoms within its structure classifies it as an organic heterocyclic compound, specifically belonging to the categories of thiazepanes and thiadiazoles, which are recognized for their diverse biological roles in pharmaceuticals.
Synthesis
The synthesis of (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone typically involves multiple synthetic steps. The specific reagents and conditions may vary depending on the methodology employed, but common solvents include dimethylformamide (DMF) or acetonitrile, often used under controlled temperatures.
Research Findings and Potential Applications
Research on related compounds suggests that they may exhibit:
-
Antimicrobial Activity: Effective against bacterial strains through mechanisms like disrupting cell wall synthesis.
-
Anti-inflammatory Effects: Modulation of inflammatory pathways by inhibiting specific enzymes.
-
Anticancer Potential: Induction of apoptosis in cancer cells, potentially through caspase activation pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume